molecular formula C16H13NO3S B157328 8-Anilino-1-naphthalenesulfonic acid CAS No. 82-76-8

8-Anilino-1-naphthalenesulfonic acid

Cat. No. B157328
Key on ui cas rn: 82-76-8
M. Wt: 299.3 g/mol
InChI Key: FWEOQOXTVHGIFQ-UHFFFAOYSA-N
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Patent
US05278073

Procedure details

4,5-dihydroxynaphthalene-2,7-disulfonic acid; 8-amino-1-naphthol-3,6-disulfonic acid; and 8-amino-1-naphthalene sulfonic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
8-amino-1-naphthol-3,6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[C:2]1[C:11]2[C:6](=CC(S(O)(=O)=O)=CC=2O)[CH:5]=[C:4](S(O)(=O)=O)[CH:3]=1.[NH2:21][C:22]1[CH:23]=[CH:24][CH:25]=[C:26]2[C:31]=1[C:30]([S:32]([OH:35])(=[O:34])=[O:33])=[CH:29][CH:28]=[CH:27]2>>[NH:21]([C:22]1[CH:23]=[CH:24][CH:25]=[C:26]2[C:31]=1[C:30]([S:32]([OH:35])(=[O:33])=[O:34])=[CH:29][CH:28]=[CH:27]2)[C:2]1[CH:11]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC(=CC2=CC(=CC(=C12)O)S(=O)(=O)O)S(=O)(=O)O
Step Two
Name
8-amino-1-naphthol-3,6
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=CC=C2C=CC=C(C12)S(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
N(C1=CC=CC=C1)C=1C=CC=C2C=CC=C(C12)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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